molecular formula C20H16N2O8S B2745434 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate CAS No. 476366-82-2

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2745434
CAS No.: 476366-82-2
M. Wt: 444.41
InChI Key: KTTLVYKZCSQJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O8S and its molecular weight is 444.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety and a nitrofuran carboxamide group. The structural complexity suggests multiple interaction sites for biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : A related compound containing benzo[d][1,3]dioxole moieties exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM. In contrast, the standard drug doxorubicin showed higher IC50 values (7.46 µM to 8.29 µM), indicating that the novel compounds may possess superior anticancer efficacy .
  • Mechanisms of Action : The anticancer mechanisms were investigated through several assays, including:
    • EGFR Inhibition : Assessment of epidermal growth factor receptor (EGFR) inhibition suggested a potential pathway for the observed antiproliferative effects.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
    • Cell Cycle Analysis : The compounds were shown to affect cell cycle progression, potentially leading to cell cycle arrest at specific phases.

Antimicrobial Activity

The antimicrobial properties of similar derivatives have also been documented:

  • Inhibition Studies : Compounds derived from benzo[d][1,3]dioxole exhibited notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives . This suggests that the structural features of these compounds enhance their ability to disrupt bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

Structural ComponentRole in Biological Activity
Benzo[d][1,3]dioxoleEnhances cytotoxicity and potential interaction with biological targets
Thiophene RingContributes to electron delocalization and stability
Nitro GroupMay enhance solubility and bioactivity through electron-withdrawing effects

Case Studies

  • Anticancer Research : A study involving a series of thiourea derivatives containing benzo[d][1,3]dioxole showed promising results in inhibiting cancer cell proliferation while sparing normal cells . The research highlighted the importance of substituent variations in enhancing anticancer activity.
  • Antimicrobial Research : Another study focused on derivatives with nitrofuran groups demonstrated potent antibacterial effects against Gram-negative bacteria, suggesting that modifications in the functional groups can lead to improved antimicrobial properties .

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S/c1-10-15(8-11-3-4-12-14(7-11)29-9-28-12)31-19(17(10)20(24)27-2)21-18(23)13-5-6-16(30-13)22(25)26/h3-7H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTLVYKZCSQJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.